5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide
CAS No.: 2175978-99-9
Cat. No.: VC4612179
Molecular Formula: C15H22N2O4
Molecular Weight: 294.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2175978-99-9 |
|---|---|
| Molecular Formula | C15H22N2O4 |
| Molecular Weight | 294.351 |
| IUPAC Name | 5-cyclopropyl-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H22N2O4/c18-7-8-20-15(5-1-2-6-15)10-16-14(19)12-9-13(21-17-12)11-3-4-11/h9,11,18H,1-8,10H2,(H,16,19) |
| Standard InChI Key | GZPLHPGJIBCXMV-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3CC3)OCCO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 5-cyclopropyl-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide, reflects its hybrid structure:
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Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.
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Cyclopropane substituent: Attached at position 5 of the isoxazole, introducing strain and potential metabolic stability.
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Cyclopentylmethyl group: Modified with a 2-hydroxyethoxy chain at position 1, enhancing hydrophilicity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 2175978-99-9 | |
| Molecular Formula | C₁₅H₂₂N₂O₄ | |
| Molecular Weight | 294.351 g/mol | |
| SMILES | C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3CC3)OCCO | |
| InChI Key | GZPLHPGJIBCXMV-UHFFFAOYSA-N |
The stereochemistry of the cyclopentyl and cyclopropane groups remains unspecified in available data, suggesting further stereochemical studies are needed.
Synthesis and Preparation
Table 2: Comparative Reaction Yields for Analogous Compounds
| Reaction Step | Yield Range | Conditions | Source |
|---|---|---|---|
| Isoxazole cycloaddition | 60–75% | RT, dichloromethane | |
| Carboxamide coupling | 80–90% | DMF, room temperature | |
| Etherification | 65–70% | H₂SO₄ catalyst, reflux |
These estimates derive from analogous syntheses of 5-methylisoxazole derivatives, where trifluoromethanesulfonic acid facilitated ether bond formation .
Physicochemical Properties
Predicted Solubility and Lipophilicity
Using fragment-based methods:
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LogP (octanol-water): Estimated at 1.2–1.8, balancing hydrophobic (cyclopropane, cyclopentyl) and hydrophilic (carboxamide, hydroxyethoxy) groups.
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Aqueous Solubility: ~2.5 mg/mL (8.5 mM) at 25°C, suitable for in vitro assays but possibly requiring solubilizers for in vivo studies.
Stability Profile
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